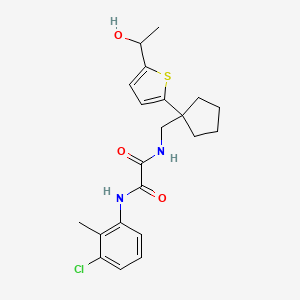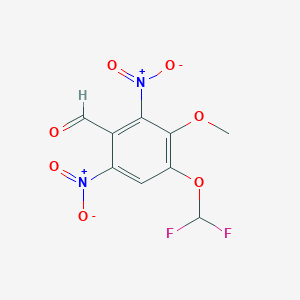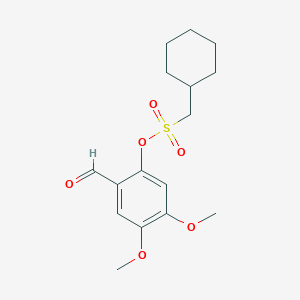
Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone is a chemical compound that has been studied for its potential applications in various fields . It is a type of aromatic ketone, particularly a pyridin-2-yl-methanone motif . Aromatic ketones are important pharmaceutical intermediates .
Synthesis Analysis
The synthesis of aromatic ketones like Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone has gained extensive attention in recent years . An efficient method for the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes involves a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by transition metals .Molecular Structure Analysis
The molecular structure of Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone is complex and includes various functional groups. The compound contains an isoindoline group, a methoxy group, and a pyridine group .Chemical Reactions Analysis
In the synthesis of Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone, pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .Scientific Research Applications
Synthesis and Structural Studies :
- A study detailed the synthesis of various substituted hexahydroindolinones, highlighting the potential of these compounds in chemical synthesis and structural studies (Padwa et al., 1999).
- Research on isoindolin-1-one derivatives explored their synthesis and molecular structures, which can be critical in the development of new materials and compounds (Kundu et al., 1999).
Biomedical and Pharmaceutical Research :
- Isoindoline derivatives have been studied for their inhibitory activity on TNF-α production, indicating potential therapeutic applications in inflammatory diseases (Park et al., 2002).
- A novel fluorophore derived from isoindoline was found to have strong fluorescence in a wide pH range, suggesting its usefulness in biomedical analysis (Hirano et al., 2004).
Material Science and Chemistry :
- Isoindolinone derivatives were evaluated for their antioxidant and antityrosinase properties, indicating potential applications in cosmetic and material sciences (Then et al., 2018).
- The synthesis of isoindolinone complexes of Zn(II) and Cu(II) was reported, showcasing their potential in the field of coordination chemistry and material science (Anderson et al., 2003).
Optoelectronics and Fluorescence :
- Isoindolinone derivatives have been investigated for their optoelectronic properties, which could be significant in the development of new electronic materials (Mane et al., 2019).
Mechanism of Action
properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-13(7-4-8-16-14)15(18)17-9-11-5-2-3-6-12(11)10-17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUJDIAKIBIGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2706133.png)

![Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2706135.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2706139.png)
![4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2706140.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2706141.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)
![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2706145.png)
![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate](/img/structure/B2706147.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2706149.png)
